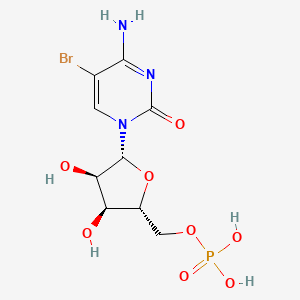
N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of two tert-butyldimethylsilyl groups attached to the nitrogen atoms at positions N and 9 of the purine ring. The tert-butyldimethylsilyl groups are commonly used as protecting groups in organic synthesis to prevent unwanted reactions at specific sites of a molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine typically involves the protection of the purine ring with tert-butyldimethylsilyl groups. One common method involves the reaction of 9H-purin-6-amine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction conditions are optimized to ensure complete protection of the nitrogen atoms without affecting other functional groups on the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may include additional steps such as purification by column chromatography or recrystallization to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The tert-butyldimethylsilyl groups can be selectively removed or substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: The removal of tert-butyldimethylsilyl groups can be achieved using fluoride sources such as tetrabutylammonium fluoride in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while reduction can produce amine or alkylated derivatives. Substitution reactions can lead to the formation of various functionalized purine compounds.
Aplicaciones Científicas De Investigación
N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex purine derivatives and nucleoside analogs.
Biology: Employed in the study of purine metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
9H-purin-6-amine: The parent compound without tert-butyldimethylsilyl protection.
N-tert-butyldimethylsilyl-9H-purin-6-amine: A partially protected derivative with only one tert-butyldimethylsilyl group.
N,9-Bis(trimethylsilyl)-9H-purin-6-amine: A similar compound with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.
Uniqueness
N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine is unique due to the presence of two bulky tert-butyldimethylsilyl groups, which provide enhanced steric protection and stability compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Propiedades
| 96549-73-4 | |
Fórmula molecular |
C17H33N5Si2 |
Peso molecular |
363.6 g/mol |
Nombre IUPAC |
N,9-bis[tert-butyl(dimethyl)silyl]purin-6-amine |
InChI |
InChI=1S/C17H33N5Si2/c1-16(2,3)23(7,8)21-14-13-15(19-11-18-14)22(12-20-13)24(9,10)17(4,5)6/h11-12H,1-10H3,(H,18,19,21) |
Clave InChI |
RAZNVJRODAAOBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)NC1=C2C(=NC=N1)N(C=N2)[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938869.png)
![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)
![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B12938894.png)
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12938896.png)
![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)



![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)


